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molecular formula C16H12N2 B8492563 4-[(Indolizin-3-yl)methyl]benzonitrile CAS No. 501948-43-2

4-[(Indolizin-3-yl)methyl]benzonitrile

Cat. No. B8492563
M. Wt: 232.28 g/mol
InChI Key: NSFYQVSFMUVKQZ-UHFFFAOYSA-N
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Patent
US06861436B2

Procedure details

A dried 1 L of three-neck round-bottom flask was flushed with N2, connected to a N2 inlet, equipped with a thermometer and a magnetic stirrer. 4-(4-Pyridin-2-yl-but-3-ynyl)-benzonitrile (58.73 g, 0.25 mol), DMA (490 mL) and TEA (70 mL) were successively added to the flask, resulting in a light brown solution. CuCl (25.05 g, 0.25 mol) was then added, after which the reaction turned dark brown. The reaction mixture was kept stirring at 130° C. After stirring for 3 h at 130° C., the reaction was complete, and cooled to room temperature. The reaction was then quenched with water (300 mL), and ethyl acetate (400 mL) was added. The resulting dark brown mixture was then filtered through a celite cake to give a clear two-layer mixture. After separation, drying, and concentration, a dark oil was obtained. The dark oil was dissolved in 250 mL of ethyl acetate, applied to 15 g of decoloring carbon, and stirred for 20 minutes. After filtration through a celite cake, the filtrate was washed with water (100 mL) twice, dried over sodium sulfate. Concentration gave 53.89 g (89%) of 4-indolizin-3-ylmethyl-benzonitrile. 1H NMR (CDCl3): δ (ppm) 7.55 (d, J=8.1 Hz, 2H); 7.50 (d, J=9.0 Hz, 1H); 7.39 (d, J=9.0 Hz, 1H); 7.23 (d, J=7.8 Hz, 2H); 6.64 (m, 2H), 6.44 (m, 2H); 4.27 (s, 2H). ESMS calcd. (C16H12N2): 232.1. found: 233.1 (M+H)+.
Quantity
58.73 g
Type
reactant
Reaction Step One
Name
Quantity
490 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
CuCl
Quantity
25.05 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]#[C:8][CH2:9][CH2:10][C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][CH:12]=1.CC(N(C)C)=O>C(OCC)(=O)C.Cl[Cu]>[CH:7]1[CH:8]=[C:9]([CH2:10][C:11]2[CH:12]=[CH:13][C:14]([C:15]#[N:16])=[CH:17][CH:18]=2)[N:1]2[C:2]=1[CH:3]=[CH:4][CH:5]=[CH:6]2

Inputs

Step One
Name
Quantity
58.73 g
Type
reactant
Smiles
N1=C(C=CC=C1)C#CCCC1=CC=C(C#N)C=C1
Name
Quantity
490 mL
Type
reactant
Smiles
CC(=O)N(C)C
Name
TEA
Quantity
70 mL
Type
reactant
Smiles
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
CuCl
Quantity
25.05 g
Type
catalyst
Smiles
Cl[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was kept stirring at 130° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A dried 1 L of three-neck round-bottom flask was flushed with N2
CUSTOM
Type
CUSTOM
Details
connected to a N2 inlet
CUSTOM
Type
CUSTOM
Details
equipped with a thermometer and a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
resulting in a light brown solution
STIRRING
Type
STIRRING
Details
After stirring for 3 h at 130° C.
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with water (300 mL), and ethyl acetate (400 mL)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The resulting dark brown mixture was then filtered through a celite cake
CUSTOM
Type
CUSTOM
Details
to give a clear two-layer mixture
CUSTOM
Type
CUSTOM
Details
After separation
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
concentration
CUSTOM
Type
CUSTOM
Details
a dark oil was obtained
STIRRING
Type
STIRRING
Details
stirred for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
After filtration through a celite cake
WASH
Type
WASH
Details
the filtrate was washed with water (100 mL) twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Name
Type
product
Smiles
C=1C=C(N2C=CC=CC12)CC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 53.89 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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